Aptazapine maleate
Overview
Description
Aptazapine maleate, also known by its developmental code name CGS-7525A, is a tetracyclic antidepressant that was developed in the 1980s. It exhibits noradrenergic and specific serotonergic activity. This compound is a potent antagonist of α2 adrenergic receptors, 5-HT2 receptors, and H1 receptors. Despite its promising pharmacological profile, it was never marketed .
Preparation Methods
The synthesis of aptazapine maleate involves multiple steps, starting with the formation of the core tetracyclic structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The initial step involves the cyclization of a suitable precursor to form the tetracyclic core.
Functional Group Modifications:
Formation of the Maleate Salt: The final step involves the reaction of aptazapine with maleic acid to form the maleate salt, which enhances its solubility and stability
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Aptazapine maleate undergoes various chemical reactions, including:
Oxidation: Aptazapine can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Aptazapine can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the synthesis and reactivity of tetracyclic antidepressants.
Biology: Aptazapine maleate is used in research to understand the mechanisms of action of antidepressants and their effects on neurotransmitter systems.
Medicine: Although not marketed, it has been investigated for its potential therapeutic effects in treating depression and related disorders.
Industry: The compound’s unique pharmacological profile makes it a candidate for further development and optimization in the pharmaceutical industry
Mechanism of Action
Aptazapine maleate exerts its effects by antagonizing α2 adrenergic receptors, 5-HT2 receptors, and H1 receptors. This antagonism leads to increased levels of norepinephrine and serotonin in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression. The molecular targets and pathways involved include the adrenergic and serotonergic systems, which play crucial roles in mood regulation .
Comparison with Similar Compounds
Aptazapine maleate is similar to other tetracyclic antidepressants such as mianserin and mirtazapine. it is unique in its higher potency as an α2 adrenergic receptor antagonist and its specific serotonergic activity. Other similar compounds include:
Mianserin: Another tetracyclic antidepressant with similar receptor antagonism but lower potency.
Mirtazapine: A noradrenergic and specific serotonergic antidepressant with a similar mechanism of action but different pharmacokinetic properties.
Setiptiline: A tetracyclic antidepressant with similar pharmacological effects but distinct chemical structure
This compound’s unique combination of receptor antagonism and its specific pharmacological profile make it a compound of interest for further research and development.
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;17-methyl-6,14,17-triazatetracyclo[12.4.0.02,6.08,13]octadeca-2,4,8,10,12-pentaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3.C4H4O4/c1-17-9-10-19-14-6-3-2-5-13(14)11-18-8-4-7-15(18)16(19)12-17;5-3(6)1-2-4(7)8/h2-8,16H,9-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTOHZLQMBVMPF-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CN3CC4=CC=CC=C42.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN2C(C1)C3=CC=CN3CC4=CC=CC=C42.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
71576-40-4 (Parent) | |
Record name | Aptazapine maleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071576415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71576-41-5 | |
Record name | Aptazapine maleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071576415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | APTAZAPINE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X768418RT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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